Fipronil desulfinyl

Description

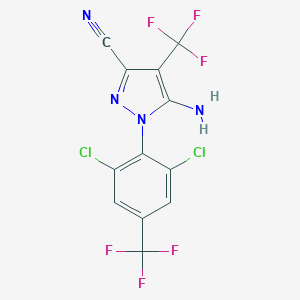

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N4/c13-5-1-4(11(15,16)17)2-6(14)9(5)24-10(22)8(12(18,19)20)7(3-21)23-24/h1-2H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKXVHLIRTVXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043719 | |

| Record name | Fipronil desulfinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205650-65-3 | |

| Record name | Fipronil desulfinyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205650-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205650653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipronil desulfinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205650-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-1-(2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9Y6W9QM9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fipronil Desulfinyl: A Comprehensive Technical Review of its Chemical Properties, Neurotoxic Action, and Analytical Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipronil (B1672679), a widely utilized phenylpyrazole insecticide, undergoes environmental transformation to produce several metabolites, among which Fipronil desulfinyl is of significant interest due to its persistent nature and potent neurotoxicity. This technical guide provides an in-depth examination of the chemical structure of this compound, its formation via photodegradation, its mechanism of action as a modulator of the γ-aminobutyric acid (GABA) receptor, and detailed experimental protocols for its analysis. Quantitative data on its toxicity and receptor binding affinity are presented, offering a comparative perspective with the parent compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of insecticides, neurotoxicology, and analytical chemistry.

Chemical Structure and Identification

This compound is a major photodegradation product of Fipronil, formed by the removal of the sulfinyl group.[1][2][3] Its chemical identity is well-characterized by various spectroscopic and analytical techniques.

| Identifier | Value |

| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile[4][5] |

| CAS Number | 205650-65-3[6] |

| Molecular Formula | C₁₂H₄Cl₂F₆N₄[6] |

| Molecular Weight | 389.08 g/mol [6] |

| SMILES String | C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(F)(F)F)N)Cl)C(F)(F)F[6] |

| InChI Key | JWKXVHLIRTVXLD-UHFFFAOYSA-N |

Formation: Photodegradation of Fipronil

This compound is primarily formed through the photodegradation of Fipronil upon exposure to sunlight, particularly on plant surfaces.[1][3] This transformation involves the photoextrusion of the trifluoromethylsulfinyl moiety from the pyrazole (B372694) ring of the Fipronil molecule.[1][2]

Experimental Protocol: Simulation of Fipronil Photodegradation

The following protocol outlines a general procedure for simulating the photodegradation of Fipronil to this compound under laboratory conditions, based on methodologies described in the literature.[3]

Objective: To induce and monitor the formation of this compound from Fipronil under simulated sunlight.

Materials:

-

Fipronil analytical standard

-

This compound analytical standard

-

Organic solvent (e.g., acetone, acetonitrile)

-

Inert surface (e.g., glass plate, silica (B1680970) gel plate)

-

Sunlight simulator or UV lamp

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation: Prepare a standard solution of Fipronil in a suitable organic solvent.

-

Application: Apply a known amount of the Fipronil solution onto an inert surface. Allow the solvent to evaporate, leaving a thin film of Fipronil.

-

Irradiation: Expose the treated surface to a light source (sunlight simulator or UV lamp) for a defined period. A control sample should be kept in the dark to account for any non-photolytic degradation.

-

Extraction: After irradiation, extract the residues from the surface using an appropriate organic solvent.

-

Analysis: Analyze the extract using GC-MS or LC-MS/MS to identify and quantify the presence of this compound and any remaining Fipronil.

Mechanism of Action: Interference with GABAergic Neurotransmission

Fipronil and its photoproduct, this compound, exert their neurotoxic effects by acting as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel.[1][3][7] In the central nervous system (CNS) of insects, GABA is the primary inhibitory neurotransmitter.[8]

GABA Receptor Signaling Pathway

The binding of GABA to its receptor (GABA-A subtype) normally triggers the opening of a chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ into the neuron.[9] This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[9] this compound binds to a site within the chloride channel of the GABA receptor, physically blocking the channel and preventing the influx of chloride ions.[1][10] This blockade of the inhibitory signal leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.[10]

References

- 1. pnas.org [pnas.org]

- 2. [PDF] Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity. | Semantic Scholar [semanticscholar.org]

- 3. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. Fipronil-desulfinyl | 205650-65-3 | FIA65065 | Biosynth [biosynth.com]

- 7. Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. GABA receptor - Wikipedia [en.wikipedia.org]

- 10. Fipronil Technical Fact Sheet [npic.orst.edu]

Fipronil Desulfinyl: A Comprehensive Technical Guide on Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil (B1672679), a broad-spectrum phenylpyrazole insecticide, is widely utilized in agriculture and veterinary medicine for its high efficacy against a range of pests.[1][2][3] Its mode of action involves blocking the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects, leading to hyperexcitability and mortality.[1][2][3][4][5] A key characteristic of fipronil is its susceptibility to environmental transformation, particularly through photodegradation. Upon exposure to sunlight, fipronil's unique trifluoromethylsulfinyl group undergoes a facile photoextrusion, yielding its major and most significant photoproduct: fipronil desulfinyl.[1][2]

This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It details the experimental protocols for its formation via photochemical pathways and outlines the analytical methods for its identification and quantification. This document is intended to serve as a critical resource for researchers engaged in environmental science, toxicology, and the development of novel crop protection agents.

Synthesis of this compound

The primary and most well-documented route for the synthesis of this compound is the photochemical degradation of fipronil. This process occurs naturally when fipronil, applied to surfaces such as plant foliage, is exposed to sunlight.[1][2] The reaction involves the light-induced extrusion of the sulfinyl (SO) moiety from the pyrazole (B372694) ring.

While fipronil can also be metabolized in organisms to fipronil sulfone and fipronil sulfide (B99878), the formation of this compound is distinctly a photochemical process and does not occur metabolically in mammals.[1][2][6]

Photochemical Reaction Pathway

The photodegradation of fipronil is a complex process that yields this compound as the main product. Trace amounts of other by-products, such as fipronil sulfide and fipronil sulfone, are also formed.[1][2] Studies have shown that the formation of desulfinylfipronil can be accelerated in aqueous methanol (B129727) by the addition of hydrogen peroxide, suggesting the involvement of hydroxyl radicals in the reaction.[2]

Caption: Photodegradation pathway of Fipronil.

Experimental Protocols

Photochemical Synthesis of this compound on Surfaces

This protocol describes the general procedure for the photodegradation of fipronil on a solid surface, simulating environmental conditions.

Materials:

-

Fipronil standard

-

Silica gel plates, filter paper, or Pyrex glass surfaces

-

Sunlight or a UV lamp (e.g., 300 nm)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Prepare a solution of fipronil in a suitable solvent like acetone.

-

Apply a thin film of the fipronil solution onto the chosen surface (silica gel, paper, or glass).[1][2]

-

Allow the solvent to evaporate completely.

-

Expose the treated surface to direct sunlight or a UV lamp for a specified duration. For example, significant conversion has been observed after 12 hours of August sunlight on pea and pear leaves and after 93 hours of November sunlight on corn leaves.[2]

-

As a control, prepare an identical sample but keep it protected from light to account for any non-photochemical degradation or volatility losses.[1]

-

After exposure, rinse the surface with acetone to extract the resulting compounds.[1]

-

Analyze the acetone extract using GC-MS to identify and quantify this compound and other photoproducts.[1]

Analytical Characterization Workflow

This workflow outlines the steps for extracting and analyzing fipronil and its photoproducts from a plant matrix.

Caption: Workflow for extraction and analysis of Fipronil photoproducts.

Characterization of this compound

This compound is characterized using a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, with fipronil included for comparison.

| Property | This compound | Fipronil |

| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrazole-3-carbonitrile[7] | (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitrile[6] |

| CAS Number | 205650-65-3[7] | 120068-37-3[6] |

| Molecular Formula | C₁₂H₄Cl₂F₆N₄[7] | C₁₂H₄Cl₂F₆N₄OS |

| Molecular Weight | 389.08 g/mol [7] | 437.2 g/mol [6] |

| Melting Point | 189-190 °C[2] | 201–202 °C[2] |

| Appearance | White powder | White powder[6] |

Spectroscopic and Chromatographic Data

Analytical techniques are essential for the unambiguous identification of this compound.

| Analytical Technique | Data for this compound |

| GC-MS | m/z: 389 Da. Retention Time: 11.55 min (HP-1701 column, 150–250°C at 10°C/min program).[8] |

| ¹H NMR (CDCl₃) | δ 7.82 (singlet, 2H, aryl), δ 4.30 (singlet, 2H, NH₂).[2] |

| ¹⁹F NMR (CDCl₃) | δ 299.39 (phenyl-CF₃), δ 2106.17 (pyrazole-CF₃).[2] |

| Elemental Analysis | Carbon: 37.04%, Hydrogen: 1.04%, Nitrogen: 14.4%. |

| HPLC Assay | ≥94.0% Purity. |

Biological Activity and Signaling Pathway

Fipronil and its photoproduct, this compound, share the same primary mechanism of action: antagonism of the GABA-gated chloride channel.[1][2] By blocking this inhibitory channel in the insect nervous system, these compounds cause neuronal hyperexcitability, leading to paralysis and death.

While both compounds are potent insecticides, this compound exhibits a different selectivity profile. It is roughly equipotent to fipronil at insect GABA receptors. However, it is approximately 10 times more potent than fipronil at mammalian GABA-gated chloride channels, which narrows the safety margin between insects and mammals.[2] The acute oral LD₅₀ of this compound in rats is 15-18 mg/kg, indicating higher toxicity compared to the parent fipronil.[6]

References

- 1. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Fipronil Technical Fact Sheet [npic.orst.edu]

- 7. Fipronil-desulfinyl 100 µg/mL in Acetonitrile [lgcstandards.com]

- 8. pnas.org [pnas.org]

Fipronil Photolysis: A Technical Guide to the Formation of Fipronil Desulfinyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil (B1672679), a broad-spectrum phenylpyrazole insecticide, is widely utilized in agricultural and veterinary applications for its high efficacy against a range of pests.[1][2] Its mode of action involves the blockage of GABA-gated chloride channels in the central nervous system of insects.[3] Upon exposure to environmental factors, particularly sunlight, fipronil undergoes transformation into several byproducts, with fipronil desulfinyl being the major photoproduct.[1][4] This photochemical conversion is a critical aspect of fipronil's environmental fate and has significant implications for its overall efficacy and toxicological profile. This technical guide provides an in-depth overview of the formation of this compound from fipronil photolysis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways and workflows.

Photochemical Transformation of Fipronil to this compound

The photolysis of fipronil is characterized by a novel photoextrusion reaction of the trifluoromethylsulfinyl moiety, leading to the formation of this compound.[1][5] This process is the primary degradation pathway for fipronil under sunlight.[1][4] While this compound is the main photoproduct, minor products such as detrifluoromethylsulfinyl, sulfide (B99878), and sulfone derivatives of fipronil can also be formed.[1] The formation of this compound is notably accelerated in the presence of photosensitizers like hydrogen peroxide, which may be due to the generation of hydroxyl radicals upon irradiation.[1][6]

Studies have shown that the sulfoxide (B87167) (sulfinyl) group is essential for this photochemical reaction, as the sulfide and sulfone analogs of fipronil are significantly more stable and do not undergo a similar photoextrusion.[1] It is proposed that fipronil may exist in a cyclic hydrogen-bonded form, which facilitates the interaction between the sulfinyl and amino moieties, initiating the photodecomposition process.[1]

dot

Caption: Photochemical degradation pathway of fipronil to its major photoproduct, this compound.

Quantitative Data on this compound Formation

The formation of this compound has been quantified under various experimental conditions. The following tables summarize the key quantitative findings from the literature.

Table 1: Formation of this compound on Plant Surfaces Exposed to Sunlight [1]

| Plant | Exposure Time (hours) | This compound (% of Total Residues) | Other Photoproducts (% of Total Residues) |

| Pea | 12 | 45 | Not specified |

| Pear | 12 | 45 | Not specified |

| Corn | 93 | 67 | 13% Detrifluoromethylsulfinylfipronil |

Table 2: Kinetic Data for Fipronil Photodegradation in Aqueous Media

| Medium | Light Source | Rate Constant (k) | Half-life (t½) | Notes |

| Natural River Water | High-Intensity UV | 0.0205 s⁻¹ (pseudo-first order) | Not specified | Fipronil photodegraded rapidly.[7] |

| Aqueous Solution | Not specified | 0.0839 min⁻¹ | Not specified | Photodegradation rate constant of fipronil.[8] |

| Aqueous Solution | Not specified | 0.00372 min⁻¹ | Not specified | Photodegradation rate constant of this compound.[8] |

| Aerated Water | Not specified | Not specified | 120 (± 18) hours | Photodegradation of fipronil-desulfinyl.[9] |

| Static Water | Not specified | Not specified | 149 (± 39) hours | Photodegradation of fipronil-desulfinyl.[9] |

Experimental Protocols

This section details the methodologies for studying fipronil photolysis and analyzing its photoproducts, synthesized from various research articles.

Protocol for Studying Fipronil Photolysis on Plant Surfaces[1]

-

Preparation of Fipronil Solution: Prepare a stock solution of fipronil in acetone.

-

Application to Leaves: Apply a known volume and concentration of the fipronil solution onto a defined area (e.g., 1 cm²) of the leaves of the test plants (e.g., corn, pea, pear).

-

Sunlight Exposure: Expose the treated plants to natural sunlight for a specified duration. Protect control plants from light to account for non-photolytic degradation.

-

Sample Collection: After the exposure period, rinse the treated leaf area with a suitable solvent (e.g., acetone) to extract fipronil and its photoproducts.

-

Analysis: Analyze the collected rinse solution using an appropriate analytical method (e.g., GC-MS) to identify and quantify fipronil and its photoproducts.

Protocol for Fipronil Photolysis in Aqueous Solution[2][7]

-

Solution Preparation: Prepare an aqueous solution of fipronil at a known concentration. The solvent system can be varied (e.g., aqueous methanol, natural water).

-

Irradiation: Irradiate the solution using a light source that mimics sunlight (e.g., xenon lamp) or a specific wavelength using a UV lamp (e.g., 300 nm). Maintain a constant temperature and stirring.

-

Sample Collection: At predetermined time intervals, withdraw aliquots of the solution.

-

Sample Preparation: Depending on the analytical method, the collected samples may require extraction (e.g., solid-phase extraction) and concentration.

-

Analysis: Analyze the samples using techniques like HPLC-UV/Vis or GC-MS to monitor the degradation of fipronil and the formation of photoproducts over time.

dot

Caption: A generalized experimental workflow for studying the photolysis of fipronil.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) [1][10]

-

Instrumentation: A Hewlett-Packard Model 5985 system or equivalent.[1]

-

Column: HP-1701 capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).[1]

-

Carrier Gas: Helium.[1]

-

Temperature Program: Initial temperature of 150°C, ramped to 250°C at 10°C/min, and held at 250°C for 16 minutes.[1]

-

Retention Times:

-

Detection: Mass spectrometry in single ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]

High-Performance Liquid Chromatography (HPLC) [11][12]

-

Instrumentation: HPLC system with a UV or Photo Diode Array (PDA) detector.[11]

-

Column: C18 analytical column (e.g., 4.6 mm × 15 cm, 5 μm particle size).[12]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) in isocratic mode is often effective.[12]

-

Flow Rate: Typically 1 mL/min.[12]

-

Detection: UV detection at a wavelength where fipronil and its photoproducts exhibit significant absorbance (e.g., 280 nm).[12]

-

Retention Times: Dependent on the specific column and mobile phase composition, but good separation of fipronil and its metabolites can be achieved. For example, under certain conditions, fipronil has a retention time of approximately 5.8 minutes.[11]

Conclusion

The photolytic conversion of fipronil to this compound is a key transformation that influences its environmental persistence and biological activity. Understanding the mechanisms, kinetics, and experimental conditions that govern this process is crucial for accurate environmental risk assessment and the development of more stable and effective pesticide formulations. This guide provides a foundational understanding for researchers and professionals working with fipronil, summarizing the current knowledge and providing practical methodologies for further investigation.

References

- 1. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying global trends and gaps in research on pesticide fipronil: a scientometric review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. npic.orst.edu [npic.orst.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Environmental Fate and Transport of Fipronil Desulfinyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil (B1672679), a broad-spectrum phenylpyrazole insecticide, is known to degrade in the environment to form several metabolites, with fipronil desulfinyl being a major and persistent photoproduct.[1][2][3] This technical guide provides an in-depth overview of the environmental fate and transport of this compound, a compound of significant interest due to its potential for environmental persistence and toxicity that can sometimes exceed that of the parent compound.[3] Understanding the behavior of this compound in various environmental compartments is crucial for accurate environmental risk assessment and the development of sustainable pest management strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways to serve as a comprehensive resource for the scientific community.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. This compound is characterized by its relatively low water solubility and a high affinity for organic matter, which influences its partitioning in soil and sediment. A key parameter, the octanol-water partition coefficient (log P), for this compound is 3.97, indicating its lipophilic nature.[4]

| Property | Value | Reference |

| Molecular Weight | 389.1 g/mol | [5] |

| Log P (Octanol-Water Partition Coefficient) | 3.97 | [4] |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 2010 ± 1370 L/kg | [6] |

| Freundlich Sorption Coefficient (Kf) in various soils | 4.70 - 11.77 | [1] |

Environmental Degradation

This compound is primarily formed through the photodegradation of fipronil in the presence of sunlight.[1][3] Once formed, it exhibits greater persistence in the environment compared to the parent compound. Its degradation in soil and water is influenced by factors such as pH, temperature, and microbial activity.

Photodegradation

This compound itself is relatively stable to further photodegradation.[7] However, studies on the photodegradation of the parent compound, fipronil, are crucial to understanding the formation of this compound.

Hydrolysis

The persistence of this compound in aquatic systems is also influenced by pH. While fipronil is more rapidly hydrolyzed under alkaline conditions, its degradates, including this compound, also show pH-dependent degradation.[8][9]

Biodegradation

Microbial degradation plays a role in the dissipation of fipronil and its metabolites in soil. However, this compound is generally considered to be more resistant to microbial breakdown than fipronil itself, contributing to its persistence.

Table of Half-life Data for this compound

| Environmental Compartment | Half-life (t½) | Conditions | Reference |

| Paddy Soil | 3.4 - 4.1 days (total fipronil residues including desulfinyl) | Field conditions | [10] |

Environmental Transport

The movement of this compound through the environment is dictated by its sorption characteristics and its potential for bioaccumulation.

Soil Mobility

With a high soil organic carbon-water partitioning coefficient (Koc) of 2010 ± 1370 L/kg, this compound has a strong tendency to adsorb to soil and sediment organic matter.[6] This high sorption potential limits its mobility in the soil column and reduces the likelihood of groundwater contamination. The Freundlich sorption coefficient (Kf) for this compound has been reported to range from 4.70 to 11.77 in various South Australian soils, further indicating its strong affinity for soil particles.[1] This strong binding to soil particles means that its transport is more likely to occur through erosion and surface runoff of contaminated soil rather than through leaching.

Bioaccumulation

Signaling Pathways and Logical Relationships

The formation and fate of this compound can be visualized through the following diagrams.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating comparable and reliable data on the environmental fate of chemicals. The following sections outline the methodologies for key experiments based on OECD guidelines and published literature.

Photodegradation in Water (Following OECD Guideline 316)

Objective: To determine the rate of direct photodegradation of this compound in water.

Methodology:

-

Test Substance Preparation: A solution of this compound in purified, sterile, air-saturated water is prepared at a concentration not exceeding half of its water solubility.[12] The solution is buffered, typically at pH 7.[12]

-

Light Source: A light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to achieve a spectral range of 290-800 nm, is used.[13][14]

-

Experimental Setup: The test solution is placed in quartz glass vessels to allow for UV light penetration.[13] A parallel set of samples is kept in the dark to serve as controls for hydrolysis and other non-photolytic degradation processes.[13] The temperature is maintained at a constant level, typically 25°C.[13]

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control vessels at predetermined time intervals.[12] The concentration of this compound is quantified using a validated analytical method, such as GC-MS or LC-MS/MS.

-

Data Analysis: The rate of photodegradation is determined by plotting the concentration of this compound against time. The photolysis half-life (t½) and quantum yield are then calculated.[13]

Soil Sorption/Desorption (Following OECD Guideline 106 - Batch Equilibrium Method)

Objective: To determine the soil sorption and desorption characteristics of this compound.

Methodology:

-

Soil Selection: A minimum of five different soil types with varying properties (e.g., organic carbon content, texture, pH) are selected.[15][16][17] The soils are air-dried and sieved.

-

Test Solution: A solution of this compound is prepared in a 0.01 M CaCl2 solution to maintain a constant ionic strength.[5]

-

Sorption Phase: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The soil-to-solution ratio is typically determined in a preliminary test.[15][18] The tubes are agitated in the dark at a constant temperature (e.g., 20°C) until equilibrium is reached.[17]

-

Analysis: After equilibration, the suspensions are centrifuged, and the concentration of this compound remaining in the supernatant is determined by a suitable analytical method. The amount of substance sorbed to the soil is calculated by the difference between the initial and final solution concentrations.[18]

-

Desorption Phase: The supernatant from the sorption phase is replaced with a fresh solution of 0.01 M CaCl2, and the tubes are agitated again to determine the extent of desorption.

-

Data Analysis: The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are calculated. Adsorption and desorption isotherms are often fitted to the Freundlich equation.[16]

Bioconcentration in Fish (Following OECD Guideline 305 - Flow-Through Method)

Objective: To determine the bioconcentration factor (BCF) of this compound in fish.

Methodology:

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.[19]

-

Exposure (Uptake) Phase: Fish are exposed to a constant, low concentration of this compound in a flow-through system for a defined period (e.g., 28 days).[20][21] At least two test concentrations and a control group are used.[20] Water quality parameters (e.g., temperature, pH, dissolved oxygen) are monitored regularly.[20]

-

Depuration (Post-Exposure) Phase: After the exposure phase, the fish are transferred to clean, flowing water for a depuration period.[20][21]

-

Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.[22]

-

Analysis: The concentration of this compound in fish tissue (whole body or specific organs) and water is determined using a validated analytical method. The lipid content of the fish tissue is also measured.[20]

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[19]

Analytical Method Validation

Objective: To ensure the reliability and accuracy of the analytical methods used to quantify this compound in environmental matrices.

Methodology: A typical analytical method for this compound involves extraction from the sample matrix followed by cleanup and instrumental analysis.

-

Extraction: For soil and sediment samples, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or pressurized liquid extraction are commonly used.[23] For water samples, solid-phase extraction (SPE) is often employed to concentrate the analyte.[4]

-

Cleanup: The crude extract is cleaned up to remove interfering matrix components. This can involve techniques like dispersive SPE or column chromatography.

-

Instrumental Analysis: Gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) are frequently used for the quantification of fipronil and its metabolites.[24][25][26] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful tool for analysis.

-

Validation Parameters: The method is validated for parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility) according to international guidelines.[24]

Conclusion

This compound is a key environmental transformation product of fipronil, characterized by its persistence and strong sorption to soil and sediment. Its formation through photodegradation and its subsequent behavior in the environment are critical factors in assessing the overall environmental risk of fipronil use. This technical guide has summarized the available quantitative data, outlined standardized experimental protocols for its study, and provided visual representations of its environmental fate. A comprehensive understanding of the environmental dynamics of this compound is essential for researchers, scientists, and regulatory bodies to make informed decisions regarding the use of fipronil-based products and to protect environmental health. Further research is encouraged to fill existing data gaps, particularly concerning its bioaccumulation potential in a wider range of organisms and its long-term fate in various ecosystems.

References

- 1. Sorption of fipronil and its metabolites on soils from South Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Sorption and desorption of fipronil in midwestern soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fipronil Technical Fact Sheet [npic.orst.edu]

- 7. researchgate.net [researchgate.net]

- 8. apvma.gov.au [apvma.gov.au]

- 9. coromandel.biz [coromandel.biz]

- 10. Dissipation behaviour and risk assessment of fipronil and its metabolites in paddy ecosystem using GC-ECD and confirmation by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 18. oecd.org [oecd.org]

- 19. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. brjac.com.br [brjac.com.br]

- 26. Development and validation of a method for fipronil residue determination in ovine plasma using 96-well plate solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotoxicity of Fipronil Desulfinyl in Vertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil (B1672679), a broad-spectrum phenylpyrazole insecticide, is widely utilized for pest control in agricultural and veterinary applications. Its primary mode of action involves the disruption of the central nervous system in insects. However, its metabolites and degradation products can exhibit significant toxicity in non-target organisms, including vertebrates. This technical guide focuses on the neurotoxicity of fipronil desulfinyl, a major photodegradation product of fipronil, which has been shown to possess potent neurotoxic effects. This compound is formed through the photoextrusion of the sulfinyl group of fipronil upon exposure to sunlight and is not a metabolite in mammals.[1] This guide provides a comprehensive overview of its mechanism of action, quantitative toxicity data, and the experimental protocols used to assess its neurotoxic profile in vertebrate models.

Mechanism of Neurotoxic Action

The primary mechanism underlying the neurotoxicity of this compound in vertebrates is its action as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor).[1][2] GABA is the principal inhibitory neurotransmitter in the vertebrate central nervous system. The binding of GABA to its receptor opens the chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

This compound non-competitively binds to a site within the chloride channel of the GABA-A receptor, effectively blocking the influx of chloride ions.[1] This blockade prevents the inhibitory action of GABA, leading to a state of uncontrolled neuronal excitation.[3] The hyperexcitability of the central nervous system manifests as a range of neurotoxic symptoms, including tremors, convulsions, and seizures.[4] Notably, this compound is reported to be 9-10 times more active at the mammalian chloride channel than its parent compound, fipronil, which reduces the selectivity between insects and mammals.[5]

Quantitative Neurotoxicity Data

The following table summarizes the available quantitative data on the neurotoxicity of this compound in various vertebrate species.

| Vertebrate Species | Parameter | Value | Reference(s) |

| Mammals | |||

| Mouse | Acute Oral LD50 | 23 mg/kg | [1] |

| Rat (Male) | Acute Oral LD50 | 18 mg/kg | [5] |

| Rat (Female) | Acute Oral LD50 | 15 mg/kg | [5] |

| Vertebrates (general) | GABA Receptor IC50 (average) | 129 nM | [6] |

| Birds | |||

| Bobwhite Quail | Acute Oral LD50 of Fipronil (for comparison) | 11.3 mg/kg | [5][7] |

| Pheasant | Acute Oral LD50 of Fipronil (for comparison) | 31.0 mg/kg | [5] |

| Mallard Duck | Acute Oral LD50 of Fipronil (for comparison) | > 2150 mg/kg | [7] |

| Fish | |||

| Zebrafish (Danio rerio) | Fipronil concentration causing locomotor defects | ≥ 0.7 µM (333 µg/L) | [8] |

| Bluegill Sunfish | 96-hour LC50 of Fipronil (for comparison) | 0.083 mg/L | [5] |

| Rainbow Trout | 96-hour LC50 of Fipronil (for comparison) | 0.246 mg/L | [5] |

Experimental Protocols for Neurotoxicity Assessment

The assessment of this compound's neurotoxicity in vertebrates involves a combination of behavioral, electrophysiological, and molecular biology techniques.

Behavioral Assays

-

Objective: To evaluate the effects of this compound on motor function, cognitive behavior, and emotional responses.

-

Methodology:

-

Animal Model: Commonly used models include rodents (rats, mice) and zebrafish.

-

Dosing: Animals are typically administered this compound via oral gavage or in their diet. A range of doses is used to establish a dose-response relationship.

-

Observation: Animals are observed for clinical signs of neurotoxicity, such as tremors, convulsions, abnormal gait, and hyperactivity.[4]

-

Specific Behavioral Tests:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Elevated Plus Maze: To evaluate anxiety levels.[4]

-

Y-Maze: To test spatial learning and memory.[4]

-

Zebrafish Larval Motility Assay: Larval zebrafish are exposed to the compound in their aqueous environment, and their swimming behavior is tracked and analyzed for changes in speed, distance traveled, and movement patterns.[8][9][10]

-

-

Electrophysiological Recordings

-

Objective: To directly measure the effects of this compound on neuronal activity and ion channel function.

-

Methodology:

-

Preparation: Neurons are acutely dissociated from specific brain regions (e.g., thoracic ganglia in insects for comparative studies) or cultured in vitro.[11]

-

Patch-Clamp Technique: Whole-cell patch-clamp recordings are used to measure the currents flowing through GABA-gated chloride channels in response to GABA application.[11]

-

Experimental Procedure:

-

A baseline GABA-evoked current is established.

-

This compound is applied to the neuron, and the change in the GABA-evoked current is measured.

-

The concentration of this compound is varied to determine the IC50 value, which is the concentration required to inhibit 50% of the GABA-induced current.[11]

-

-

Molecular and Biochemical Assays

-

Objective: To investigate the cellular and molecular mechanisms underlying the observed neurotoxicity.

-

Methodology:

-

Tissue Collection: Brain tissue is collected from animals exposed to this compound.

-

Western Blotting: This technique is used to quantify the expression levels of proteins involved in neuronal signaling, oxidative stress, inflammation, and apoptosis.[10]

-

Immunohistochemistry: This method allows for the visualization of the localization and expression of specific proteins within the brain tissue, providing insights into cellular damage and response.[10]

-

Receptor Binding Assays: Radioligand binding assays are used to determine the binding affinity of this compound to the GABA-A receptor. These assays often use a radiolabeled ligand that binds to the same site as this compound, and the displacement of this ligand is measured to calculate the IC50.[6]

-

Visualizations

Signaling Pathway of this compound Neurotoxicity

Caption: this compound's mechanism of neurotoxicity.

Experimental Workflow for Vertebrate Neurotoxicity Assessment

Caption: General workflow for neurotoxicity testing.

Conclusion

This compound exhibits significant neurotoxicity in vertebrates, primarily through the antagonism of the GABA-A receptor. This action disrupts inhibitory neurotransmission, leading to hyperexcitability of the central nervous system. The available quantitative data indicate that this compound is more potent than its parent compound in mammals. A multi-faceted experimental approach, encompassing behavioral, electrophysiological, and molecular techniques, is crucial for a comprehensive assessment of its neurotoxic potential. This guide provides a foundational understanding for researchers and professionals in the fields of toxicology and drug development to further investigate the effects of this compound and to develop strategies to mitigate its risks to non-target vertebrate species.

References

- 1. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aerien.ch [aerien.ch]

- 3. Histopathological and Behavioral Impairments in Zebrafish (Danio rerio) Chronically Exposed to a Cocktail of Fipronil and Pyriproxyfen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. npic.orst.edu [npic.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Neurotoxicity of fipronil affects sensory and motor systems in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Fipronil Desulfinyl Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil (B1672679), a broad-spectrum phenylpyrazole insecticide, is widely used in agriculture and veterinary medicine. Its environmental fate is of significant concern due to the formation of persistent and often more toxic degradation products. Among these, fipronil desulfinyl is a major photoproduct that exhibits comparable or even greater neurotoxicity than the parent compound.[1][2] This technical guide provides an in-depth overview of the degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Degradation Pathways of Fipronil and this compound

Fipronil degrades in the environment through several mechanisms, including photolysis, hydrolysis, and microbial degradation.[3][4][5] The primary formation pathway of this compound is the photolytic degradation of fipronil upon exposure to sunlight.[1][6][7] Once formed, this compound can undergo further degradation, albeit at a slower rate.

The degradation of fipronil and the subsequent degradation of its desulfinyl derivative can be summarized in the following key pathways:

-

Photodegradation of Fipronil to this compound: This is the main abiotic degradation pathway for fipronil in the presence of light, leading to the formation of this compound as the major photoproduct.[1][6][7] Minor photoproducts such as fipronil sulfone and fipronil sulfide (B99878) can also be formed.[1][6]

-

Further Photodegradation of this compound: this compound itself is subject to further photodegradation, although it is considered to be relatively stable under sunlight.[8] This subsequent degradation can involve the cleavage of the pyrazole (B372694) ring, leading to the formation of various aniline (B41778) derivatives.[8][9]

-

Hydrolysis of this compound: The persistence of this compound is influenced by pH. It is relatively stable in acidic and neutral aqueous environments but degrades more rapidly under alkaline conditions.[3]

-

Soil Degradation of this compound: In soil, the degradation of this compound is influenced by both abiotic and biotic factors. It has been observed to degrade in field soils with a half-life ranging from 41 to 55 days.[10][11]

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation of this compound from various studies.

Table 1: Half-life of this compound in Soil

| Soil Type | Condition | Half-life (days) | Reference |

| Field Soil | Field Conditions | 41 - 55 | [10][11] |

Table 2: Half-life of this compound in Water at Different pH Levels

| pH | Condition | Half-life (days) | Reference |

| 4.0 | Laboratory | Stable | [3] |

| 7.0 | Laboratory | 238.97 - 266.54 | [3] |

| 9.2 | Laboratory | 21.79 - 22.57 | [3] |

Table 3: Photodegradation of Fipronil to this compound on Plant Surfaces

| Plant | Exposure Time (hours) | This compound (% of Total Residues) | Reference |

| Pea and Pear Leaves | 12 | 45 | [1] |

| Corn Leaves | 93 | 67 | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound degradation.

Photodegradation Studies of Fipronil on Plant Surfaces

-

Objective: To determine the formation rate of this compound from fipronil under natural sunlight on plant foliage.

-

Methodology:

-

Plant Treatment: Corn, pea, and pear plants were treated with a solution of fipronil in acetone (B3395972).[1] Control spots were covered to serve as dark controls.[1]

-

Sunlight Exposure: The treated plants were exposed to natural sunlight for specified durations (e.g., 12 hours for pea and pear, 93 hours for corn).[1]

-

Sample Collection and Extraction: After exposure, the treated portions of the leaves were rinsed with acetone to extract the residues.[1]

-

Analysis: The extracts were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify fipronil and its photoproducts.[1]

-

-

GC-MS Parameters:

-

Instrument: Hewlett-Packard Model 5985 system.[7]

-

Column: HP-1701 capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).[7]

-

Carrier Gas: Helium.[7]

-

Temperature Program: 150°C to 250°C at 10°C/min, hold at 250°C for 16 min.[7]

-

Retention Times: Fipronil (13.95 min), this compound (11.55 min).[7]

-

Hydrolysis Studies of this compound

-

Objective: To determine the degradation rate of this compound in water at different pH values.

-

Methodology:

-

Preparation of Solutions: this compound was dissolved in water buffered to pH 4.0, 7.0, and 9.2.[3]

-

Incubation: The solutions were incubated in the dark at a constant temperature.

-

Sampling: Aliquots were taken at various time intervals over a period of 120 days.[3]

-

Extraction: The samples were extracted with an organic solvent (e.g., toluene).

-

Analysis: The concentration of this compound in the extracts was determined by Gas Chromatography with Electron Capture Detection (GC-ECD).

-

-

GC-ECD Parameters:

-

Detector: Ni63 electron capture detector.[2]

-

Quantification: Based on a calibration curve prepared from analytical standards.

-

Analysis of Fipronil and its Metabolites in Soil

-

Objective: To quantify the concentration of fipronil and its degradation products, including this compound, in soil samples.

-

Methodology:

-

Extraction: Soil samples were extracted using an ultrasonic bath with a 1:1 (v/v) mixture of acetone and hexane (B92381) (2 cycles of 15 minutes each).[12]

-

Clean-up: The extracts were cleaned up using Solid Phase Extraction (SPE) cartridges containing Florisil® and aluminum oxide.[12]

-

Analysis: The cleaned-up extracts were analyzed by GC-ECD.[12]

-

-

GC-ECD Parameters:

Visualization of Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of fipronil and this compound.

References

- 1. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. questjournals.org [questjournals.org]

- 4. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and Mechanisms of Abiotic Degradation of Fipronil (Hydrolysis and Photolysis) | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. connectsci.au [connectsci.au]

- 12. Development of a simple method to quantify fipronil and its intermediates in soil - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Bioaccumulation Potential of Fipronil Desulfinyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fipronil (B1672679) is a broad-spectrum insecticide that functions by disrupting the central nervous system of insects through interference with gamma-aminobutyric acid (GABA)-gated chloride channels.[1] Upon release into the environment, fipronil is subject to degradation by photolysis, forming fipronil desulfinyl as a major and persistent product.[2] This degradate is often more toxic than the parent compound, raising concerns about its environmental fate and potential for bioaccumulation in non-target organisms.[1] Understanding the bioaccumulation potential of this compound is critical for a thorough ecological risk assessment and for ensuring the safety of food and environmental resources.

Quantitative Data on Bioaccumulation

Direct quantitative measures such as the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) are essential for assessing the bioaccumulation potential of a chemical. A BCF greater than 1 indicates a tendency for the chemical to accumulate in an organism from water, with values above 1000 often considered bioaccumulative.[3] While specific BCF and BAF values for this compound are not well-documented in scientific literature, valuable insights can be drawn from comparative studies and data on related compounds.

A study in mice provides a direct comparison of the persistence of this compound in adipose tissue. After 27 days, the concentration of this compound was found to be lower than that of the pesticide DDT and the fipronil metabolite, fipronil sulfone, suggesting a comparatively lower, yet still present, potential for bioaccumulation in fatty tissues.

For context, the parent compound, fipronil, has a reported bioconcentration factor (BCF) of 321 L/kg in fish, indicating a low to moderate potential for bioaccumulation.[4] However, metabolites can exhibit significantly different properties. For instance, the fipronil sulfide (B99878) metabolite has been shown to have a BCF of 3046 ± 1103 mL/g in the oligochaete Lumbriculus variegatus, indicating a high potential for bioaccumulation.[5]

In a study on the neotropical freshwater fish Prochilodus lineatus, this compound was detected in the liver, indicating its uptake and distribution in fish tissues following exposure to the parent compound.[6] Conversely, a study involving zebrafish (Danio rerio) exposed to fipronil reported that the concentrations of this compound in the tissues were below the limit of quantification (0.1 ng/mL), suggesting low accumulation under the specific experimental conditions of that study.[1]

The U.S. Environmental Protection Agency (EPA) has established aquatic life benchmarks for this compound, which are based on toxicity rather than bioaccumulation. These benchmarks provide critical information for risk assessment but do not directly quantify the extent of bioaccumulation.[7]

Table 1: Comparative Persistence and Bioaccumulation Data

| Compound | Organism/Matrix | Parameter | Value | Reference(s) |

| This compound | Mice (Fat) | Concentration at Day 27 | 0.8 ± 0.1 ppm | |

| Fipronil Sulfone | Mice (Fat) | Concentration at Day 27 | 3.2 ± 0.3 ppm | |

| DDT | Mice (Fat) | Concentration at Day 27 | 3.8 ± 0.2 ppm | |

| Fipronil | Fish | Bioconcentration Factor (BCF) | 321 L/kg | [4] |

| Fipronil Sulfide | Lumbriculus variegatus | Bioconcentration Factor (BCF) | 3046 ± 1103 mL/g | [5] |

Experimental Protocols

The following sections outline a representative experimental protocol for assessing the bioaccumulation of this compound in fish, based on the OECD 305 guideline, as well as established analytical methods for its quantification in biological tissues.

Bioaccumulation in Fish: Aqueous Exposure Test (based on OECD 305)

This protocol describes a flow-through method to determine the bioconcentration factor (BCF) of this compound in fish.

Objective: To determine the uptake and depuration kinetics and the bioconcentration factor (BCF) of this compound in a relevant fish species.

Test Organism: Fathead minnow (Pimephales promelas) or Zebrafish (Danio rerio). Acclimatize fish to test conditions for at least two weeks prior to exposure.

Test Substance: this compound, with known purity. A stock solution should be prepared in a suitable solvent (e.g., acetone) and diluted to the final test concentrations.

Experimental Design:

-

Uptake Phase: Expose fish to a constant, sublethal concentration of this compound in a flow-through system for a period of 28 days. A control group exposed to the solvent only should be run in parallel.

-

Depuration Phase: After the uptake phase, transfer the fish to a clean, flow-through system with no test substance for a period of 14-28 days.

-

Sampling:

-

Water: Collect water samples at regular intervals (e.g., daily for the first week, then twice weekly) from both control and exposure tanks to monitor the concentration of this compound.

-

Fish Tissue: Collect fish from each tank at several time points during both the uptake and depuration phases (e.g., days 1, 3, 7, 14, 21, 28 of uptake and days 1, 3, 7, 14 of depuration). Analyze whole fish or specific tissues (e.g., muscle, liver, adipose) for this compound concentrations.

-

Data Analysis:

-

Calculate the uptake rate constant (k1) and the depuration rate constant (k2) from the concentration data in fish tissue over time.

-

The bioconcentration factor (BCF) is calculated as the ratio of k1/k2 at steady state.

Diagram 1: Experimental Workflow for OECD 305 Bioaccumulation Test

Caption: Workflow for determining the bioconcentration factor (BCF) of this compound in fish.

Analytical Methodology: UHPLC-MS/MS for Tissue Analysis

This method provides high sensitivity and selectivity for the quantification of this compound in biological matrices.

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Homogenize 1-2 g of fish tissue with 10 mL of acetonitrile (B52724).

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

-

Centrifuge to separate the layers.

-

Take an aliquot of the acetonitrile (upper) layer and add it to a dispersive solid-phase extraction (d-SPE) tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate) to remove interfering matrix components.

-

Vortex and centrifuge.

-

Filter the supernatant and inject it into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Signaling Pathways

Primary Mechanism of Action: GABA Receptor Antagonism

The primary mode of action for fipronil and its metabolites, including this compound, is the non-competitive blockade of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system.[1] GABA is the main inhibitory neurotransmitter. Its binding to the GABA-A receptor opens the chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. By blocking this channel, this compound causes hyperexcitation of the nervous system, leading to toxicity.

Diagram 2: this compound Interference with GABAergic Synapse

Caption: this compound blocks the GABA-A receptor, preventing chloride influx and causing neuronal hyperexcitation.

Potential for Endocrine Disruption

Studies on fipronil and its sulfone metabolite have indicated potential endocrine-disrupting effects, specifically through antagonism of the estrogen receptor α (ERα) and interference with thyroid hormone signaling.[8][9] While direct evidence for this compound is limited, its structural similarity suggests a potential for similar interactions. A recent study has shown that fipronil and its metabolites can disrupt the function of human thyroid follicular epithelial cells.[10]

Diagram 3: Potential Endocrine Disruption Pathways for this compound

Caption: Potential antagonistic effects of this compound on estrogen and thyroid hormone receptors.

Potential Role of ABC Transporters in Cellular Efflux

ATP-binding cassette (ABC) transporters are membrane proteins involved in the efflux of xenobiotics from cells. Overexpression of certain ABC transporters has been linked to insecticide resistance. It is plausible that these transporters could recognize and actively pump this compound out of cells, thereby reducing its intracellular concentration and bioaccumulation. This represents a potential mechanism of cellular defense against this compound toxicity.

Diagram 4: Conceptual Model of ABC Transporter-Mediated Efflux

Caption: ABC transporters may actively efflux this compound from cells, reducing its bioaccumulation.

Conclusion

This compound, a persistent and toxic photodegradation product of fipronil, exhibits a potential for bioaccumulation, as suggested by its detection in animal tissues and its persistence relative to other compounds. However, a significant data gap exists regarding its specific bioconcentration and bioaccumulation factors in aquatic and terrestrial organisms. The provided experimental and analytical protocols offer a framework for future studies to address this knowledge gap. The primary mechanism of toxicity through GABA receptor antagonism is well-established, and the potential for endocrine disruption warrants further investigation. A comprehensive understanding of the bioaccumulation and toxicokinetics of this compound is essential for accurate environmental risk assessment and the protection of non-target species. Further research is imperative to definitively quantify the bioaccumulation potential of this environmentally relevant metabolite.

References

- 1. Rapid and Sensitive Quantitation of Fipronil and Its Metabolites Fipronil Sulfone, Fipronil Sulfide, and this compound in Zebrafish Tissues by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. waterquality.gov.au [waterquality.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. Exposure to environmental concentrations of fipronil induces biochemical changes on a neotropical freshwater fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Endocrine disrupting potential of fipronil and its metabolite in reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thyroid-Disrupting Effects of Exposure to Fipronil and Its Metabolites from Drinking Water Based on Human Thyroid Follicular Epithelial Nthy-ori 3-1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Fipronil desulfinyl physical and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil (B1672679) desulfinyl is a major photodegradation product of the broad-spectrum phenylpyrazole insecticide, fipronil.[1][2][3] This transformation occurs in the environment upon exposure to sunlight.[1][3] Fipronil desulfinyl retains significant biological activity, acting as a potent non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel.[4] Its persistence and toxicological profile make it a compound of significant interest in environmental science, toxicology, and drug development. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for their determination, and a visualization of its formation and mechanism of action.

Physical and Chemical Properties

| Property | This compound | Fipronil (for comparison) |

| Molecular Formula | C₁₂H₄Cl₂F₆N₄[5] | C₁₂H₄Cl₂F₆N₄OS[6] |

| Molecular Weight | 389.08 g/mol [5] | 437.15 g/mol [6] |

| Melting Point | 189-190 °C[7] | 200-201 °C[6] |

| Boiling Point | 440.6 °C[8] | Decomposes before boiling[9] |

| Water Solubility | Data not available | 1.9 mg/L (distilled water, 20 °C), 1.9 mg/L (pH 5, 20 °C), 2.4 mg/L (pH 9, 20 °C)[6][10] |

| Octanol-Water Partition Coefficient (LogP) | Data not available | 4.0[10] |

| Vapor Pressure | Data not available | 2.8 x 10⁻⁹ mmHg at 25 °C[9] |

| Soil Sorption Coefficient (Koc) | 2010 ± 1370 | 825 ± 214 |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below, based on standard OECD guidelines.

Melting Point Determination (OECD 102)

The melting point of this compound can be determined using the capillary tube method. A small, finely powdered sample of the substance is packed into a capillary tube, which is then heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.

Boiling Point Determination (OECD 103)

For non-volatile compounds like this compound, the boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This can be measured using ebulliometry, where the liquid is heated to its boiling point and the temperature of the vapor is recorded.

Water Solubility Determination (OECD 105)

The shake-flask method is a common technique for determining water solubility.[11][12][13][14][15] A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Partition Coefficient (n-octanol/water) Determination (OECD 107, 117)

The octanol-water partition coefficient (LogP) is a measure of a substance's lipophilicity and is crucial for predicting its environmental fate and biological activity. The shake-flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.[16][17][18][19] The HPLC method (OECD 117) can also be used, where the retention time of the substance on a reverse-phase column is correlated with the LogP values of known standards.[16][18]

Signaling Pathways and Logical Relationships

Photodegradation of Fipronil to this compound

Fipronil undergoes photodegradation in the environment, primarily through the loss of the sulfinyl group to form this compound.[1][2][3] This process is a key transformation pathway for fipronil under sunlight.

Caption: Photodegradation pathway of fipronil to this compound.

Mechanism of Action: GABA Receptor Antagonism

Both fipronil and this compound exert their neurotoxic effects by acting as non-competitive antagonists of the GABA-gated chloride channel.[4] GABA is the principal inhibitory neurotransmitter in the central nervous system. Its binding to the GABAₐ receptor opens a chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. Fipronil and its desulfinyl metabolite bind to a site within the chloride channel, blocking the influx of chloride ions and thereby preventing the inhibitory action of GABA. This leads to hyperexcitation of the central nervous system.

Caption: Mechanism of action of this compound on the GABAₐ receptor.

Conclusion

This compound is a persistent and biologically active photoproduct of fipronil. Understanding its physical and chemical properties is essential for assessing its environmental impact and toxicological risk. While data for some of its properties are not as readily available as for its parent compound, this guide provides a comprehensive overview based on the current scientific literature. The provided experimental protocols and diagrams offer valuable resources for researchers and professionals in related fields. Further studies are warranted to fill the existing data gaps for a more complete characterization of this important compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Fipronil-desulfinyl 100 µg/mL in Acetonitrile [lgcstandards.com]

- 6. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]

- 9. coromandel.biz [coromandel.biz]

- 10. laboratuar.com [laboratuar.com]

- 11. filab.fr [filab.fr]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. Guidelines for Testing of Chemicals, Partition Coefficient (n-octanol/water) (Shake Flask Method) | Standards Incorporated by Reference (SIBR) [sibr.nist.gov]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. govinfo.gov [govinfo.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Fipronil Desulfinyl

Introduction

Fipronil (B1672679), a broad-spectrum phenylpyrazole insecticide, is extensively used in agriculture and veterinary medicine. Its environmental and biological degradation leads to the formation of several metabolites, including Fipronil desulfinyl. This metabolite is of significant concern due to its potential toxicity.[1] Accurate and sensitive analytical methods are crucial for monitoring this compound residues in various matrices to ensure food safety and environmental protection. This document provides detailed application notes and protocols for the detection of this compound using modern analytical techniques.

Analytical Methods Overview

The primary methods for the detection and quantification of this compound include chromatographic techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as immunoassay-based methods like the Enzyme-Linked Immunosorbent Assay (ELISA).[2][3] The choice of method depends on the matrix, required sensitivity, and the desired sample throughput.

Chromatographic Methods

Chromatographic methods offer high sensitivity and selectivity, making them the gold standard for confirmatory analysis of this compound.

1.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.[4][5] A modified QuEChERS protocol is commonly used for the extraction of Fipronil and its metabolites from samples such as eggs, muscle, soil, and water.[4][5][6]

Experimental Protocol: Modified QuEChERS for Egg and Muscle Samples

-

Homogenization: Homogenize a representative sample (e.g., 10 g of egg or muscle tissue).

-

Extraction:

-

Place 2 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724) (ACN). For enhanced recovery, 1% formic acid in ACN can be used.[7]

-

Add internal standards if using isotope dilution techniques.

-

Add QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaCl).[6]

-

Vortex or shake vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Final Centrifugation and Filtration:

-

Centrifuge the d-SPE tube at high speed (e.g., 10000 rpm) for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

-

1.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific technique for the quantification of this compound in complex matrices.[8][9]

Experimental Protocol: UHPLC-MS/MS Analysis

-

Instrumentation: An ultra-high performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[8]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2 µm) is commonly used.[7]

-

Mobile Phase: A gradient elution with a mixture of 1 mM ammonium (B1175870) acetate (B1210297) in water (A) and methanol (B129727) (B) is often employed.[7]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[7]

-

Injection Volume: 10 µL.[7]

-

Column Temperature: 40°C.[7]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. For example, m/z 387 → m/z 351 and m/z 387 → m/z 282.[10]

-

1.3. Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for the analysis of this compound, particularly in environmental samples.[11][12]

Experimental Protocol: GC-MS/MS Analysis

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.[11]

-

GC Column: A low-polarity capillary column such as a TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) is suitable.[11]

-

Injector: Splitless injection is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-